1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3-nitroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products Formed
Reduction: 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position.
Uniqueness
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5791-70-8 |
---|---|
Molecular Formula |
C17H13Cl2N3O2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3 |
InChI Key |
NUTLVDNMXHSGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.